

A Comparative Spectroscopic Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

Cat. No.: B080034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4,6-Dimethoxy-2-methylpyrimidine** with its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these pyrimidine derivatives in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4,6-Dimethoxy-2-methylpyrimidine** and its selected analogs. These compounds share the pyrimidine core but differ in their substitution patterns, providing a basis for understanding structure-spectra correlations.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-5	OCH ₃ (at C4/C6)	CH ₃ (at C2)	Other	Solvent
4,6-Dimethoxy-2-methylpyrimidine (Predicted)	~5.8	~3.9	~2.5	-	CDCl ₃
4,6-Dimethoxy-2-methylthiopyrimidine	6.15 (s, 1H)	3.84 (s, 6H)	-	3.51 (s, 3H, SCH ₃)	CDCl ₃
4,6-Dimethoxy-2-methylsulfonylpyrimidine[1]	6.20 (s, 1H)	4.06 (s, 6H)	-	3.34 (s, 3H, SO ₂ CH ₃)	CDCl ₃
2,4-Dimethoxypyrimidine	5.9 (d, 1H)	3.9 (s, 3H), 4.0 (s, 3H)	-	8.1 (d, 1H, H-6)	CDCl ₃
4,6-Dimethylpyrimidine	7.1 (s, 1H)	-	2.5 (s, 6H)	8.9 (s, 1H, H-2)	CDCl ₃
2-Amino-4,6-dimethoxypyrimidine	5.3 (s, 1H)	3.8 (s, 6H)	-	5.1 (br s, 2H, NH ₂)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2	C-4, C-6	C-5	OCH ₃	CH ₃	Other	Solvent
4,6-Dimethoxy-2-methylpyrimidine (Predicted)	~166	~171	~85	~54	~25	-	CDCl ₃
4,6-Dimethoxy-2-methylthiopyrimidine[1]	171.30	171.06	85.53	53.40	-	14.14 (SCH ₃)	CDCl ₃
4,6-Dimethoxy-2-methylsulfonylpyrimidine[1]	164.42	171.90	93.11	55.11	-	39.81 (SO ₂ CH ₃)	CDCl ₃
2,4-Dimethoxypyrimidine	164.5	170.8	90.3	54.1, 54.9	-	-	CDCl ₃
4,6-Dimethylpyrimidine	158.1	167.2	119.4	-	23.8	-	CDCl ₃
2-Amino-4,6-dimethoxypyrimidine	164.2	171.5	82.1	53.3	-	-	DMSO-d ₆

Table 3: Key IR Absorption Bands (cm⁻¹)

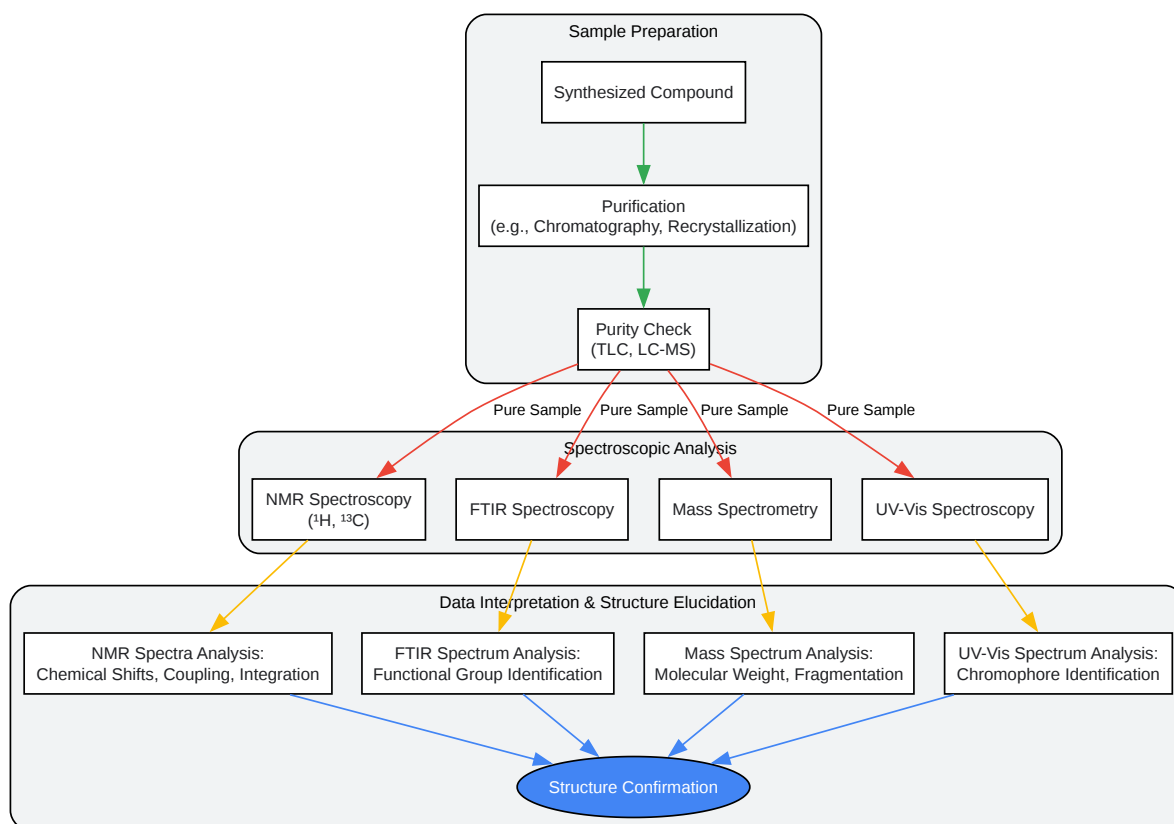
Compound	C=N Stretch	C=C Stretch	C-O Stretch	Other Key Bands
4,6-Dimethoxy-2-methylpyrimidine (Predicted)	~1580	~1560, ~1460	~1200, ~1050	C-H stretch (aromatic & aliphatic)
4,6-Dimethoxy-2-methylthiopyrimidine	~1570	~1550, ~1450	~1210, ~1040	C-S stretch
4,6-Dimethoxy-2-methylsulfonylpyrimidine[2]	~1585	~1565, ~1465	~1220, ~1030	S=O stretch (~1350, ~1150)
2,4-Dimethoxypyrimidine	~1595	~1560, ~1470	~1215, ~1020	C-H out-of-plane bending
4,6-Dimethylpyrimidine	~1590	~1550, ~1440	-	C-H bending (methyl)
2-Amino-4,6-dimethoxypyrimidine	~1640	~1570, ~1470	~1200, ~1050	N-H stretch (~3300, ~3150)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments	Ionization Method
4,6-Dimethoxy-2-methylpyrimidine	154.08	[M-CH ₃] ⁺ , [M-OCH ₃] ⁺ , pyrimidine core fragments	EI
4,6-Dimethoxy-2-methylthiopyrimidine[3]	186.05	[M-SCH ₃] ⁺ , [M-CH ₃] ⁺ , [M-OCH ₃] ⁺	EI
4,6-Dimethoxy-2-methylsulfonylpyrimidine[2]	218.04	[M-SO ₂ CH ₃] ⁺ , [M-CH ₃] ⁺ , [M-OCH ₃] ⁺	EI
2,4-Dimethoxypyrimidine[4]	140.06	[M-CH ₃] ⁺ , [M-OCH ₃] ⁺ , [M-CO] ⁺	EI
4,6-Dimethylpyrimidine[5]	108.07	[M-H] ⁺ , [M-CH ₃] ⁺ , [M-HCN] ⁺	EI
2-Amino-4,6-dimethoxypyrimidine	155.07	[M-NH ₂] ⁺ , [M-CH ₃] ⁺ , [M-OCH ₃] ⁺	EI

Experimental Workflow and Signaling Pathways

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyrimidine derivative, from sample preparation to data interpretation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxypyrimidine [webbook.nist.gov]
- 5. Pyrimidine, 4,6-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080034#spectroscopic-comparison-of-4-6-dimethoxy-2-methylpyrimidine-with-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com